molecular formula C25H36N8O7 B14149590 Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) CAS No. 153345-74-5

Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl)

Cat. No.: B14149590
CAS No.: 153345-74-5
M. Wt: 560.6 g/mol
InChI Key: JWRYVLUXFOYZCH-SQNIBIBYSA-N
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Description

Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) is a cyclic peptide with a complex structure, characterized by its unique sequence of amino acids and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cyclization: The linear peptide is cyclized to form the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) shares similarities with other cyclic peptides such as:
    • Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl)
    • Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl)

Uniqueness

The uniqueness of Cyclo((2R)-2-aminobutanoyl-N2-methyl-L-arginylglycyl-L-alpha-aspartyl-3-(aminomethyl)benzoyl) lies in its specific sequence of amino acids and the presence of unique functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

153345-74-5

Molecular Formula

C25H36N8O7

Molecular Weight

560.6 g/mol

IUPAC Name

2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid

InChI

InChI=1S/C25H36N8O7/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28)/t16-,17+,18+/m1/s1

InChI Key

JWRYVLUXFOYZCH-SQNIBIBYSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C

Canonical SMILES

CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C

Origin of Product

United States

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